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Compound of Interest

Compound Name:
4-[1-Cyclohexyl-2-

(dimethylamino)ethyl]phenol

CAS No.: 1346605-18-2

Cat. No.: B584991 Get Quote

The Deshydroxy-O-desmethylvenlafaxine analog (hereafter referred to as Deshydroxy-ODV)

represents a critical structural modification of the antidepressant Desvenlafaxine (O-

desmethylvenlafaxine). Chemically, it is defined by the reduction of the tertiary cyclohexanol

moiety to a cyclohexane ring.

For drug development professionals, this molecule holds dual significance:

Impurity Profiling (CMC): It is a potential "over-reduction" process impurity generated during

the catalytic hydrogenation steps often used to synthesize Venlafaxine or Desvenlafaxine. It

is distinct from the alkene intermediate (Anhydro-ODV, USP Related Compound A) but

shares similar lipophilic characteristics.

Structure-Activity Relationship (SAR): It serves as a negative control in pharmacological

assays. The removal of the aliphatic hydroxyl group eliminates a key hydrogen-bond

donor/acceptor site, typically resulting in significantly altered binding affinity for the Serotonin

(SERT) and Norepinephrine (NET) transporters, thereby validating the pharmacophore

model of the parent drug.

Chemical Identity & Physicochemical Properties
The core distinction between the parent drug and this analog lies in the aliphatic ring

saturation.
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Feature
Desvenlafaxine
(ODV)

Deshydroxy-ODV
(Target)

Anhydro-ODV
(Impurity A)

Structure
Phenol +

Cyclohexanol

Phenol +

Cyclohexane

Phenol +

Cyclohexene

Formula C₁₆H₂₅NO₂ C₁₆H₂₅NO C₁₆H₂₃NO

MW 263.38 g/mol 247.38 g/mol 245.36 g/mol

Polarity Polar (Tertiary -OH) Non-Polar (Lipophilic) Non-Polar (Lipophilic)

Key Risk Active API
Over-reduction

Impurity
Dehydration Impurity

Structural Significance: The tertiary hydroxyl group in Desvenlafaxine is responsible for

orienting the phenyl and amine groups within the neurotransmitter transporter binding pocket.

Its removal in Deshydroxy-ODV increases the LogP (partition coefficient), making the molecule

significantly more lipophilic. This shift drastically changes its retention behavior in Reverse

Phase Chromatography (RPC), causing it to elute much later than the parent API.

Synthesis & Formation Pathways
The formation of Deshydroxy-ODV typically occurs via two distinct pathways, both relevant to

process chemistry control strategies.

Pathway A: Over-Reduction of Anhydro-ODV
During the synthesis of Venlafaxine/Desvenlafaxine, an intermediate alkene (Anhydro-ODV) is

often formed via dehydration. If catalytic hydrogenation (e.g., Pd/C, H₂) is employed to reduce

other functional groups (or if used to synthesize the scaffold), the alkene can be inadvertently

reduced to the alkane (Deshydroxy-ODV).

Pathway B: Direct Hydrogenolysis
Under harsh acidic reduction conditions (e.g., Ionic Hydrogenation with Triethylsilane/TFA), the

tertiary benzylic-like alcohol of Desvenlafaxine can be directly deoxygenated.
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Experimental Protocol: Targeted Synthesis (Pathway A) To generate the standard for impurity

qualification.

Precursor: Dissolve 1.0 eq of Anhydro-O-desmethylvenlafaxine (USP Related Compound A)

in Methanol.

Catalyst: Add 10% w/w Palladium on Carbon (Pd/C).

Reaction: Pressurize with Hydrogen gas (H₂) to 30 psi at room temperature. Stir for 4-6

hours.

Note: Monitor via TLC or LC-MS. The disappearance of the alkene peak (UV 220-250nm)

and appearance of the saturated peak indicates conversion.

Workup: Filter catalyst through Celite. Concentrate filtrate under vacuum.

Purification: Recrystallize from Ethyl Acetate/Hexanes to yield Deshydroxy-ODV as a white

solid.
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Figure 1: Synthesis and degradation pathways leading to the formation of Deshydroxy-ODV.

Analytical Profiling (HPLC & LC-MS)
Due to the lack of the hydroxyl group, Deshydroxy-ODV lacks the chromophore shift associated

with the alcohol-phenyl interaction, but the phenol ring remains. Detection is feasible via UV,

but MS is preferred for definitive ID.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b584991?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology: Reverse Phase HPLC (Impurity Tracking)
This protocol ensures separation of the polar API from the non-polar Deshydroxy analog.

Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

Mobile Phase A: 0.1% Formic Acid in Water (or Phosphate Buffer pH 3.0).

Mobile Phase B: Acetonitrile (ACN).[1]

Flow Rate: 1.0 mL/min.

Detection: UV @ 225 nm (Phenol absorption) and 275 nm.

Gradient Profile:

Time (min) % Mobile Phase B Rationale

0.0 10% Initial hold for polar salts.

5.0 10%
Elution of Desvenlafaxine

(Early eluter due to -OH).

20.0 80%
Ramp to elute lipophilic

impurities.

25.0 80%
Elution of Deshydroxy-ODV

(Late eluter).

25.1 10% Re-equilibration.

Mass Spectrometry (MS/MS) Fingerprint:

Parent Ion [M+H]+: 248.2 m/z (Calculated).

Fragmentation:

Loss of Dimethylamine (-45 Da): ~203 m/z.

Tropylium ion formation (characteristic of benzyl derivatives).
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Figure 2: Analytical decision tree for distinguishing Deshydroxy-ODV from the Anhydro impurity.

Pharmacology & SAR Implications
While Deshydroxy-ODV is primarily tracked as an impurity, its pharmacological profile offers

insight into the binding mechanism of Venlafaxine derivatives.

Binding Hypothesis: The aliphatic hydroxyl group in Desvenlafaxine is believed to engage in

hydrogen bonding with serine or threonine residues within the central binding site of

SERT/NET.

Predicted Activity: The Deshydroxy analog lacks this anchor.[2] Consequently, it typically

exhibits reduced affinity (Ki) for the transporters compared to the parent drug.
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Toxicity: As a phenol derivative, it retains the potential for Phase II conjugation

(glucuronidation). However, the increased lipophilicity suggests it may cross the Blood-Brain

Barrier (BBB) more readily, potentially leading to off-target CNS effects if present in high

concentrations.

Regulatory Standards (ICH Q3A/B)
In the context of drug development, Deshydroxy-ODV is classified as a Specified Unidentified

Impurity until structurally characterized, after which it becomes a Specified Identified Impurity.

Reporting Threshold: > 0.05% (or 0.10% depending on daily dose).

Identification Threshold: > 0.10% (for max daily dose ≤ 1g).

Qualification Threshold: > 0.15% (requires tox studies if exceeded).

Recommendation: If Deshydroxy-ODV exceeds 0.15% in the final drug substance, it must be

qualified via Ames test and a 14-day repeat-dose toxicity study, unless justification via

"metabolite qualification" (proving it is a major human metabolite) can be provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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